molecular formula C14H11F2NO2S B10968100 1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B10968100
M. Wt: 295.31 g/mol
InChI Key: NGUNMLBVAUOPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to an indoline ring, which is further substituted with two fluorine atoms on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indoline core and the 2,5-difluorophenylsulfonyl chloride.

    Reaction Conditions: The indoline core is reacted with 2,5-difluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE undergoes various chemical reactions, including:

Major products formed from these reactions include halogenated indolines, acylated indolines, and other substituted derivatives.

Scientific Research Applications

1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group and the indoline ring play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE can be compared with other indole derivatives such as:

    1-[(3,5-Difluorophenyl)sulfonyl]indoline: Similar structure but different substitution pattern on the phenyl ring.

    1-[(2,4-Difluorophenyl)sulfonyl]indoline: Another isomer with fluorine atoms at different positions.

    1-[(2,5-Dichlorophenyl)sulfonyl]indoline: Chlorine atoms instead of fluorine, leading to different chemical properties.

The uniqueness of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11F2NO2S

Molecular Weight

295.31 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C14H11F2NO2S/c15-11-5-6-12(16)14(9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2

InChI Key

NGUNMLBVAUOPMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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